Enbezotinib

Beschreibung

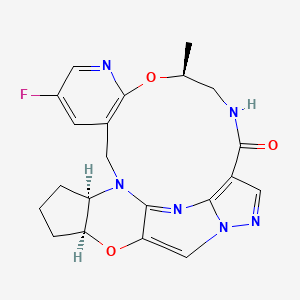

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

2359649-81-1 |

|---|---|

Molekularformel |

C21H21FN6O3 |

Molekulargewicht |

424.4 g/mol |

IUPAC-Name |

(3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.03,7.08,27.010,15.021,25]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one |

InChI |

InChI=1S/C21H21FN6O3/c1-11-6-23-20(29)14-8-25-28-10-17-19(26-18(14)28)27(15-3-2-4-16(15)31-17)9-12-5-13(22)7-24-21(12)30-11/h5,7-8,10-11,15-16H,2-4,6,9H2,1H3,(H,23,29)/t11-,15+,16-/m0/s1 |

InChI-Schlüssel |

BYYQDEOVMILBQT-XZJROXQQSA-N |

Isomerische SMILES |

C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@H]5CCC[C@H]5N4CC6=C(O1)N=CC(=C6)F |

Kanonische SMILES |

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC5CCCC5N4CC6=C(O1)N=CC(=C6)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Enbezotinib: A Technical Deep Dive into its Dual RET and SRC Kinase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, multi-targeted kinase inhibitor designed to overcome resistance to current therapies in cancers driven by the Rearranged during Transfection (RET) proto-oncogene.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its dual inhibition of RET and SRC kinases. It synthesizes preclinical and clinical data to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: Dual RET and SRC Inhibition

This compound exerts its anti-tumor activity through the potent and selective inhibition of two key tyrosine kinases: RET and SRC.[1][3] This dual-targeting strategy is designed to not only block the primary oncogenic driver (RET) but also to abrogate a key mechanism of acquired resistance (SRC activation).

RET Kinase Inhibition

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[3] In several cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), RET can become constitutively activated through fusions or mutations, leading to uncontrolled cell proliferation.

This compound is a highly potent inhibitor of wild-type and various mutated forms of RET, including solvent front mutations that confer resistance to other RET inhibitors.[1]

SRC Kinase Inhibition

The SRC family of non-receptor tyrosine kinases are key regulators of various cellular processes, including proliferation, survival, migration, and invasion. Upregulation of SRC kinase activity has been implicated in the development of resistance to targeted therapies, including RET inhibitors. By co-targeting SRC, this compound aims to prevent or overcome this resistance mechanism.

Quantitative Analysis of Kinase Inhibition

Preclinical studies have demonstrated the potent inhibitory activity of this compound against a panel of RET kinase variants. The following tables summarize the key quantitative data from in vitro biochemical and cell-based assays.

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-Type RET | Biochemical | 0.26 | [4] |

| RET Solvent Front Mutations | |||

| RET G810R | Cell-based | 17 | [1] |

| Other RET Variants | |||

| Various RET Mutants (15) | Cell-based | 2.69 - 108 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound against RET Kinase.

| Cell Line | Cancer Type | Target Driver | IC50 (nM) | Reference |

| Ba/F3 KIF5B-RET | Pro-B Cell Line | KIF5B-RET Fusion | ~1 | [1] |

| TT | Medullary Thyroid Carcinoma | RET C634W Mutation | ~1 | [1] |

| LC2/ad | Lung Adenocarcinoma | CCDC6-RET Fusion | ~1 | [1] |

Table 2: Cell-Based Proliferation Inhibition by this compound in RET-Driven Cancer Cell Lines.

Signaling Pathways

This compound's dual inhibition of RET and SRC disrupts key downstream signaling pathways essential for tumor cell survival and proliferation.

RET Signaling Pathway

Constitutive activation of RET leads to the phosphorylation of downstream signaling molecules, activating multiple pathways including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: Crucial for cell survival, growth, and metabolism.

-

PLCγ Pathway: Involved in cell motility and invasion.

Caption: this compound inhibits the constitutively active RET receptor, blocking downstream signaling.

SRC Signaling and Resistance Pathway

SRC activation can occur downstream of or parallel to receptor tyrosine kinases, leading to resistance. SRC can activate alternative survival pathways, bypassing the inhibition of the primary oncogenic driver.

Caption: this compound inhibits SRC, a key mediator of resistance to targeted therapies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols used in the preclinical and clinical evaluation of this compound.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of this compound against purified kinase enzymes.

General Protocol:

-

Assay Principle: Biochemical kinase assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[5][6] Common detection methods include radiometric assays (e.g., using ³²P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™, LanthaScreen™).[5][6][7]

-

Reagents: Purified recombinant human RET and SRC kinase domains, specific substrate peptides, ATP, and assay-specific detection reagents.

-

Procedure:

-

This compound is serially diluted to a range of concentrations.

-

The kinase, substrate, and this compound are incubated together in an appropriate buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of product formed is quantified using the chosen detection method.

-

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring specific RET alterations.

General Protocol:

-

Cell Lines: Human cancer cell lines with known RET fusions (e.g., LC2/ad) or mutations (e.g., TT), and engineered Ba/F3 cells expressing various RET constructs.[1]

-

Assay Principle: Cell proliferation can be measured using various methods, such as quantifying metabolic activity (e.g., MTS or CellTiter-Glo® assays) or DNA synthesis (e.g., BrdU incorporation).[8][9][10]

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound.

-

After a prolonged incubation period (typically 72 hours), a viability/proliferation reagent is added.

-

The signal (absorbance or luminescence) is measured using a plate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is determined.

Caption: A simplified workflow for the preclinical and clinical development of this compound.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

General Protocol:

-

Animal Models: Immunocompromised mice (e.g., nude mice) are used.

-

Tumor Implantation: Human cancer cell lines (e.g., Ba/F3 KIF5B-RET) are subcutaneously injected into the flanks of the mice.[1]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered orally on a daily or twice-daily schedule.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

SWORD-1 Phase 1/2 Clinical Trial (NCT04161391)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring RET fusions or mutations.[9][11][12][13][14]

Study Design:

-

Phase 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[9][11][12][13]

-

Phase 2 (Dose Expansion): To evaluate the anti-tumor activity of this compound at the RP2D in specific patient cohorts defined by tumor type and prior treatment.[11][12][13]

Key Eligibility Criteria:

-

Inclusion: Patients with locally advanced or metastatic solid tumors with a documented RET gene fusion or mutation, ECOG performance status of 0-1.[9][11][12][13]

-

Exclusion: Patients with curative treatment options, or significant uncontrolled medical conditions.[11][12]

Endpoints:

-

Primary (Phase 1): Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.[14]

-

Primary (Phase 2): Objective response rate (ORR) per RECIST v1.1.

-

Secondary: Duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

Conclusion

This compound is a promising dual inhibitor of RET and SRC kinases with potent preclinical activity against a range of RET-driven cancers, including those with mutations that confer resistance to other RET inhibitors. Its unique mechanism of action, targeting both the primary oncogenic driver and a key resistance pathway, suggests its potential to provide a durable clinical benefit. The ongoing SWORD-1 clinical trial will further elucidate the safety and efficacy of this compound in patients with RET-altered solid tumors. The data presented in this technical guide provide a solid foundation for further research and development of this novel therapeutic agent.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. caymanchem.com [caymanchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Cell Proliferation Assay | Kyinno Bio [kyinno.com]

- 10. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]

- 11. Oncolines B.V. | Oncolines Cell Proliferation Assays [oncolines.com]

- 12. Clinical Trial: NCT04161391 - My Cancer Genome [mycancergenome.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Non Small Cell Lung Cancer - TPX-0046 - RET mutation - LARVOL VERI [veri.larvol.com]

Enbezotinib: A Technical Guide to a Dual RET/SRC Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enbezotinib (TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target both the Rearranged during Transfection (RET) proto-oncogene and the Src family of kinases (SFKs). Developed by Turning Point Therapeutics, this compound was engineered to address both treatment-naïve RET-altered cancers and to overcome acquired resistance to first-generation RET inhibitors. Its dual-targeting mechanism aims to inhibit the primary oncogenic driver (RET) while simultaneously blocking a key resistance pathway mediated by SRC signaling. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the class of macrocyclic compounds.[1] Its unique three-dimensional structure is designed to fit into the ATP-binding pocket of RET and SRC kinases with high affinity, leading to the inhibition of their catalytic activity.[2] The rationale for developing a dual RET/SRC inhibitor stems from the observation that SRC signaling can be a bypass mechanism leading to resistance to RET-targeted therapies.[3][4] By inhibiting both targets, this compound has the potential for more durable clinical responses.[3] The clinical development of this compound was investigated in the Phase 1/2 SWORD-1 trial for patients with advanced solid tumors harboring RET fusions or mutations, though the trial was ultimately discontinued.[1][5]

Discovery and Synthesis

Discovery

The discovery of this compound was guided by a structure-based drug design approach aimed at creating a potent and selective inhibitor of RET that could also overcome known resistance mutations, such as those in the solvent front region.[2][6] The macrocyclic scaffold was chosen to provide conformational rigidity and to optimize interactions within the kinase active site, contributing to its high potency and selectivity.[2]

Synthesis of this compound

While the specific, proprietary, multi-step synthesis of this compound has not been publicly disclosed in detail, a representative synthetic approach for macrocyclic kinase inhibitors of this type can be conceptualized based on patent literature for similar compounds and general principles of medicinal chemistry.[6][7][8] The synthesis would likely involve the construction of key heterocyclic building blocks, followed by a macrocyclization step to form the characteristic ring structure.

Representative Synthetic Scheme (Hypothetical):

The synthesis could begin with the preparation of a substituted pyrazole core and a functionalized pyridine fragment. These two key intermediates would then be coupled, followed by a series of reactions to introduce the chiral side chain and prepare the molecule for the final macrocyclization step. The macrocyclization is a critical step and could be achieved via an intramolecular nucleophilic substitution or a ring-closing metathesis reaction.

Note: The following is a generalized representation and not the specific, validated synthesis of this compound.

Step 1: Synthesis of the Pyrazolopyrimidine Core. This would likely involve the condensation of a hydrazine derivative with a pyrimidine precursor to form the bicyclic pyrazolopyrimidine system.

Step 2: Functionalization of the Core. Halogenation or other activating groups would be introduced to enable subsequent coupling reactions.

Step 3: Synthesis of the Chiral Side Chain. This would involve asymmetric synthesis to establish the correct stereochemistry of the methyl- and amine-bearing side chain.

Step 4: Coupling of the Fragments. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, could be employed to link the pyrazolopyrimidine core with the chiral side chain and the pyridine fragment.

Step 5: Macrocyclization. An intramolecular reaction, such as an etherification or an amidation, would be used to close the macrocycle.

Step 6: Final Modifications and Purification. Removal of any protecting groups and purification by chromatography would yield the final this compound molecule.

Mechanism of Action

This compound is a dual inhibitor of RET and SRC tyrosine kinases.[3]

-

RET Inhibition: RET is a receptor tyrosine kinase that, when constitutively activated by mutations or gene fusions, drives the growth of various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[6][9] this compound binds to the ATP-binding site of both wild-type and mutated RET kinases, preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[10]

-

SRC Inhibition: SRC is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[11] Upregulation of SRC signaling has been identified as a mechanism of acquired resistance to RET inhibitors.[3] By inhibiting SRC, this compound can potentially overcome or delay the emergence of resistance to RET-targeted therapy.[3]

The dual inhibition of RET and SRC by this compound is intended to provide a more comprehensive blockade of oncogenic signaling, leading to enhanced anti-tumor activity.

Signaling Pathways

Caption: this compound inhibits the RET and SRC signaling pathways.

Quantitative Data

Preclinical Data

This compound has demonstrated potent activity against wild-type RET, various RET mutants, and SRC kinase in preclinical studies.

| Target | Assay Type | IC50 (nM) | Reference |

| Wild-type RET | Biochemical | 0.26 | [12] |

| Wild-type RET | Cellular (p-RET) | 21.9 | [12] |

| RET G810R Mutant | Cellular (Proliferation) | 1-17 | [13] |

| 15 RET Mutants | Cellular (p-RET) | 2.69 - 108 | [12] |

| SRC Kinase | Not Specified | Low nanomolar | [14] |

In Vivo Efficacy: In xenograft models of RET-driven cancers, this compound demonstrated significant anti-tumor activity.[2]

-

In a patient-derived xenograft (PDX) model of NSCLC with a KIF5B-RET fusion, this compound treatment led to tumor regression.[2]

-

A single 5 mg/kg dose of this compound inhibited RET phosphorylation by over 80% in vivo.[14]

Clinical Data

The Phase 1/2 SWORD-1 trial (NCT04161391) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring RET alterations.[5]

| Patient Population | Treatment History | N | Outcome | Reference |

| RET TKI-naïve | None | 5 | 4 patients showed tumor regressions of -42%, -37%, -23%, and -3%. 2 confirmed partial responses. | [1] |

| TKI-pretreated | Prior RET TKI | 9 | 3 patients showed tumor regressions of -44%, -27%, and -17%. | [1] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro assay to determine the IC50 of this compound against RET and SRC kinases.[15][16]

Materials:

-

Recombinant human RET or SRC kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (serially diluted)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the kinase and peptide substrate solution to each well.

-

Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a luminescent signal.

-

The luminescent signal is read on a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (Representative Protocol)

This protocol outlines a common method to assess the effect of this compound on the proliferation of cancer cells harboring RET alterations.[14][17]

Materials:

-

Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT cells)

-

Cell culture medium and supplements

-

This compound (serially diluted)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the development of a signal (luminescence, fluorescence, or absorbance).

-

Measure the signal using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Experimental and Drug Discovery Workflow

Caption: A generalized workflow for small molecule kinase inhibitor discovery.

Conclusion

This compound is a rationally designed dual RET and SRC inhibitor with demonstrated preclinical activity against a range of RET alterations, including those that confer resistance to other RET inhibitors. The initial clinical data from the SWORD-1 trial were promising in both TKI-naïve and pretreated patients with RET-driven cancers. Although the clinical development of this compound has been discontinued, the scientific rationale behind its design and the data generated from its evaluation provide valuable insights for the development of next-generation kinase inhibitors aimed at overcoming therapeutic resistance. The in-depth technical information provided in this guide serves as a resource for researchers and drug development professionals in the field of oncology and precision medicine.

References

- 1. Study of TPX-0046, A RET/SRC Inhibitor in Adult Subjects With Advanced Solid Tumors Harboring RET Fusions or Mutations [clin.larvol.com]

- 2. RET Regulates Human Medullary Thyroid Cancer Cell Proliferation through CDK5 and STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Clinical Trial: NCT04161391 - My Cancer Genome [mycancergenome.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. researchgate.net [researchgate.net]

- 17. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

Enbezotinib: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is a novel, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI) designed to potently and selectively inhibit RET and SRC kinases.[1][2][3] Dysregulation of the RET (Rearranged during Transfection) proto-oncogene, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] this compound was developed to address both treatment-naïve RET-altered cancers and those that have developed resistance to other RET inhibitors.[5] This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its early-stage evaluation.

Mechanism of Action

This compound is a selective dual inhibitor of RET and SRC tyrosine kinases.[2][4] By binding to and inhibiting the kinase activity of both wild-type and mutated forms of RET, this compound blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[4] Furthermore, the inhibition of SRC kinase, which can be involved in bypass resistance mechanisms to RET-targeted therapies, provides a potential advantage in overcoming acquired resistance.[4]

Caption: this compound inhibits RET and SRC kinases, blocking downstream signaling pathways.

Preclinical In Vitro Studies

Kinase Inhibition Assays

Methodology: Biochemical kinase inhibition assays are crucial for determining the potency and selectivity of a compound against its intended targets. While specific protocols for this compound have not been publicly disclosed, a general approach involves the following steps:

-

Reagents : Recombinant human RET and SRC kinases, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and ATP are required.

-

Assay Procedure :

-

The kinase, substrate, and varying concentrations of this compound are pre-incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence-based detection (e.g., LanthaScreen®, HTRF®), or luminescence-based detection (e.g., ADP-Glo™).

-

-

Data Analysis : The percentage of kinase activity inhibition is calculated for each this compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a sigmoidal dose-response curve.

Results: Publicly available information indicates that this compound is a potent inhibitor of RET.[5] However, specific IC50 values from kinase inhibition assays are not available in the public domain.

Cell-Based Assays

Methodology: Cell-based assays are essential for evaluating the effect of a compound on cellular processes in a more physiologically relevant context.

-

Cell Lines : A panel of cancer cell lines with known RET alterations (e.g., fusions like KIF5B-RET or CCDC6-RET, and mutations like M918T) and RET-negative control cell lines are used.

-

Cell Viability/Proliferation Assays :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of this compound concentrations for a specified duration (typically 72 hours).

-

Cell viability is assessed using colorimetric or fluorometric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), or resazurin-based assays. These assays measure the metabolic activity of viable cells.

-

The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells.

-

The GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.

-

-

Target Engagement and Downstream Signaling Assays (Western Blotting) :

-

Cells are treated with this compound for a shorter duration (e.g., 2-24 hours).

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to assess the phosphorylation status of RET, SRC, and their downstream effectors (e.g., ERK, AKT).

-

A decrease in the phosphorylation of these proteins upon this compound treatment indicates target engagement and inhibition of the signaling pathway.

-

Results: Preclinical studies have shown that this compound has potent in vitro activity against a range of RET alterations, including solvent-front mutations that confer resistance to other RET inhibitors.[5] Specific quantitative data, such as GI50 or IC50 values for different cell lines, are not publicly available.

Caption: Workflow for in vitro evaluation of this compound's cellular activity.

Preclinical In Vivo Studies

Xenograft Models

Methodology: Xenograft models are instrumental in assessing the anti-tumor efficacy of a drug candidate in a living organism.

-

Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

-

Tumor Implantation :

-

Human cancer cell lines with defined RET alterations are cultured, harvested, and resuspended in a suitable medium (e.g., Matrigel).

-

The cell suspension is subcutaneously injected into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment :

-

Mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered orally, once or twice daily, at various dose levels.

-

-

Efficacy Evaluation :

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length × width²)/2).

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

-

Data Analysis : Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Results: this compound demonstrated potent in vivo activity in preclinical models harboring a range of RET alterations.[5] However, specific quantitative data on tumor growth inhibition percentages at different doses are not publicly available.

Summary of Quantitative Data

While press releases have mentioned the potent activity of this compound, detailed quantitative data from preclinical studies are not available in the public domain. The tables below are structured to present such data, but are currently populated with "Not Publicly Available" (N/A) placeholders.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Wild-Type RET | N/A |

| RET (V804M) | N/A |

| RET (M918T) | N/A |

| SRC | N/A |

Table 2: In Vitro Cellular Activity of this compound in RET-Altered Cell Lines

| Cell Line | RET Alteration | GI50/IC50 (nM) |

| (Example: LC-2/ad) | (Example: CCDC6-RET) | N/A |

| (Example: TT) | (Example: RET C634W) | N/A |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | RET Alteration | Dose (mg/kg, oral) | Tumor Growth Inhibition (%) |

| (Example: Cell Line X) | (Example: KIF5B-RET) | N/A | N/A |

| (Example: Cell Line Y) | (Example: RET M918T) | N/A | N/A |

Conclusion

This compound is a potent dual inhibitor of RET and SRC kinases with promising preclinical activity against a range of RET alterations, including those that confer resistance to other targeted therapies. While the publicly available data is largely qualitative, it supports the rationale for its clinical development. Further disclosure of detailed quantitative data from preclinical studies would provide a more complete understanding of its pharmacological profile and therapeutic potential. The methodologies outlined in this guide represent standard practices in the field and provide a framework for the types of studies conducted to characterize novel kinase inhibitors like this compound.

References

Enbezotinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (formerly TPX-0046) is an orally bioavailable, selective dual inhibitor of the proto-oncogene receptor tyrosine kinase RET (Rearranged during Transfection) and the SRC family of non-receptor tyrosine kinases.[1][2][3][4] Developed by Turning Point Therapeutics, this compound was investigated for the treatment of advanced solid tumors harboring RET alterations, including fusions and mutations.[5] The dual-targeting mechanism of this compound was designed to not only inhibit the primary oncogenic driver (RET) but also to overcome potential resistance mechanisms mediated by SRC signaling.[2][6] Despite showing preliminary anti-tumor activity, the clinical development of this compound was discontinued in June 2023.[4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, based on preclinical and clinical studies.

Pharmacodynamics

This compound demonstrated potent inhibition of RET kinase activity and downstream signaling pathways. Its efficacy was evaluated in various preclinical models and in an early-phase clinical trial.

In Vitro Potency

This compound showed high potency against both wild-type and mutated forms of RET in enzymatic and cell-based assays.[7][8][9]

| Target | Assay Type | IC50 (nM) | Cell Line |

| Wild-Type RET | Enzymatic Assay | 0.26 | - |

| Wild-Type RET (p-RET) | Cell-based Assay | 21.9 | Ba/F3 |

| RET Mutants (15 variants) | Cell-based Assay | 2.69 - 108 | Ba/F3 |

| RET-driven cells (p-RET y905) | Cell-based Assay | 0.3 - 300 | - |

| Table 1: In Vitro Potency of this compound Against RET Kinase.[8][9] |

Preclinical In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-tumor activity in xenograft models of RET-driven cancers. It was shown to be effective against a range of RET alterations, including solvent-front mutations (G810S, G810R, G810C, and G810N) that can confer resistance to other RET inhibitors.[7][10] In a mouse xenograft model, twice-daily administration of this compound at 2-5 mg/kg for 27 days resulted in a decrease in tumor size.[8]

Clinical Pharmacodynamics and Efficacy

Initial data from the Phase 1/2 SWORD-1 clinical trial (NCT04161391) in patients with RET-altered non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC) demonstrated preliminary clinical activity.[6][11]

| Patient Population | Prior Treatment | N | Best Tumor Regression (%) |

| RET TKI-naïve | Yes | 5 | -42, -37, -23, -3 |

| Table 2: Tumor Regression in RET TKI-Naïve Patients Treated with this compound in the SWORD-1 Trial.[6] |

Pharmacokinetics

Publicly available quantitative pharmacokinetic data for this compound is limited. The SWORD-1 clinical trial protocol included pharmacokinetic assessments, and initial findings were reported qualitatively.

Absorption and Distribution

This compound is an orally bioavailable compound.[2] In the SWORD-1 trial, pharmacokinetic data indicated that exposure to this compound increased in a dose-dependent manner with doses ranging from 10 mg to 30 mg once daily.[6] A food-effect sub-study was planned as part of the clinical trial, but the results have not been publicly disclosed.[5]

Metabolism and Excretion

Detailed information on the metabolism and excretion pathways of this compound is not publicly available.

Clinical Pharmacokinetic Parameters

Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life from the clinical trial have not been published.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of RET and SRC, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

RET Signaling Pathway

The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives oncogenesis through several downstream pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[12] this compound's inhibition of RET autophosphorylation blocks the initiation of these signaling cascades.[8]

Figure 1: Simplified RET signaling pathway and the inhibitory action of this compound.

SRC Signaling Pathway and Overcoming Resistance

SRC is a non-receptor tyrosine kinase that plays a significant role in cancer cell signaling, contributing to proliferation, invasion, and survival.[13] Upregulation of SRC has been implicated as a mechanism of acquired resistance to RET inhibitors.[2] By inhibiting SRC, this compound aims to counteract this resistance mechanism. SRC can be activated by and also activate other receptor tyrosine kinases (RTKs) like EGFR, leading to a complex signaling network.[14][15]

Figure 2: Simplified SRC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not publicly available. However, based on the published information, the following methodologies were employed.

In Vitro Kinase Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against RET and other kinases.

-

General Protocol:

-

Recombinant human kinase enzymes were used.

-

Assays were typically performed in a multi-well plate format.

-

This compound was serially diluted to a range of concentrations.

-

The kinase, substrate (e.g., a synthetic peptide), and ATP were incubated with the various concentrations of this compound.

-

Kinase activity was measured, often by quantifying the amount of phosphorylated substrate, using methods such as radioisotope incorporation (e.g., [γ-33P]-ATP) or fluorescence/luminescence-based detection of ADP or the phosphorylated product.

-

IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Assays

-

Objective: To assess the inhibitory effect of this compound on RET phosphorylation and cell proliferation in RET-driven cancer cell lines.

-

Cell Line: Ba/F3, a murine pro-B cell line, is commonly used for this purpose as its survival can be engineered to be dependent on the activity of a specific kinase, in this case, various forms of RET.

-

General Protocol for RET Phosphorylation:

-

Ba/F3 cells expressing a specific RET fusion or mutant were cultured.

-

Cells were treated with varying concentrations of this compound for a defined period.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Western blotting was performed using antibodies specific for phosphorylated RET (p-RET) and total RET to assess the inhibition of RET autophosphorylation.

-

-

General Protocol for Cell Proliferation/Viability:

-

Ba/F3-RET cells were seeded in multi-well plates.

-

Cells were treated with a range of this compound concentrations.

-

After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

-

IC50 values for cell growth inhibition were determined from the dose-response curves.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.

-

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) were used.

-

Human cancer cells with RET alterations (cell-derived xenograft) or patient-derived tumor tissue (patient-derived xenograft) were implanted subcutaneously or orthotopically.

-

Once tumors reached a palpable size, mice were randomized into treatment and control (vehicle) groups.

-

This compound was administered orally at specified doses and schedules (e.g., 2-5 mg/kg, twice daily).

-

Tumor volume was measured periodically using calipers.

-

At the end of the study, tumors were excised and weighed. Pharmacodynamic markers (e.g., p-RET) in tumor tissue could also be analyzed.

-

SWORD-1 Phase 1/2 Clinical Trial

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in adult subjects with advanced solid tumors harboring RET fusions or mutations.

-

Study Design: A phase 1/2, first-in-human, open-label, dose-escalation, and dose-expansion study.

-

Methodology:

-

Phase 1 (Dose Escalation): Patients received escalating doses of this compound (starting at 10 mg once daily) to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).

-

Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine pharmacokinetic parameters.

-

Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.

-

Safety Monitoring: Adverse events were monitored and graded according to CTCAE v5.0.

-

Figure 3: Workflow of the SWORD-1 Phase 1/2 Clinical Trial.

Conclusion

This compound is a potent dual inhibitor of RET and SRC kinases that demonstrated promising preclinical activity and early clinical signals of efficacy in patients with RET-driven cancers. The rationale for its dual-targeting approach was to address potential SRC-mediated resistance to RET inhibition. While the discontinuation of its clinical development means that a full dataset on its pharmacokinetic and pharmacodynamic profile will likely not be publicly available, the existing information provides valuable insights into the therapeutic strategy of dual RET/SRC inhibition for this patient population. Further research into this dual-targeting approach may still hold promise for the development of future therapies for RET-altered malignancies.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound | C21H21FN6O3 | CID 146662764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Turning Point Therapeutics - AdisInsight [adisinsight.springer.com]

- 5. News - this compound (TPX-0046) - LARVOL VERI [veri.larvol.com]

- 6. onclive.com [onclive.com]

- 7. 1stoncology.com [1stoncology.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound (TPX-0046) / BMS [delta.larvol.com]

- 11. targetedonc.com [targetedonc.com]

- 12. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

Enbezotinib: A Dual RET/SRC Inhibitor for Advanced Solid Tumors

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (formerly TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor (TKI) designed to dually target Rearranged during Transfection (RET) and Src family kinases (SRC). Developed to address therapeutic resistance to existing RET inhibitors, this compound has demonstrated significant preclinical activity against wild-type RET, various RET mutations (including solvent front mutations), and RET fusions. Its concomitant inhibition of SRC is intended to mitigate bypass resistance signaling pathways. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, detailing its mechanism of action, inhibitory activity, and the experimental methodologies used in its evaluation. While the clinical development of this compound was discontinued in June 2023, the data gathered offers valuable insights into the therapeutic strategy of dual RET/SRC inhibition.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant RET activation, through mutations or fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). While selective RET inhibitors have shown clinical efficacy, acquired resistance, often through new mutations in the RET kinase domain, remains a significant challenge.

The Src family of non-receptor tyrosine kinases are key mediators of various cellular processes, including proliferation, survival, and migration. Upregulation of SRC signaling has been implicated in resistance to targeted therapies, including RET inhibitors, by activating bypass signaling pathways.

This compound was developed as a next-generation TKI with a dual mechanism of action, targeting both RET and SRC. This dual inhibition was hypothesized to provide a more durable anti-tumor response by not only directly inhibiting the primary oncogenic driver but also preemptively blocking a key resistance pathway.

Mechanism of Action

This compound is a type I TKI that binds to the ATP-binding pocket of both RET and SRC kinases, thereby inhibiting their phosphorylation and downstream signaling.

RET Inhibition

This compound potently inhibits wild-type and various mutated forms of the RET kinase. By blocking RET autophosphorylation, it effectively shuts down the downstream signaling cascades that promote tumor cell proliferation and survival.

SRC Inhibition

The inhibition of SRC by this compound is a key differentiator. By targeting SRC, this compound aims to prevent the activation of bypass signaling pathways that can be triggered by other receptor tyrosine kinases, a known mechanism of resistance to single-agent targeted therapies.[1]

Preclinical Data

Biochemical and Cellular Activity

This compound has demonstrated potent inhibitory activity against RET and SRC in both biochemical and cellular assays.[2][3] It is also notably sparing of the VEGFR2 kinase, which is associated with certain off-target toxicities of other TKIs.[3]

Table 1: Biochemical and Cellular Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line |

| Wild-Type RET | Biochemical | 0.26[4] | - |

| Wild-Type RET | Cellular (p-RET) | ~1[2] | Ba/F3, TT, LC2/ad |

| RET G810R (Solvent Front Mutant) | Cellular (Proliferation) | 17[2] | Ba/F3 |

| Panel of 15 RET Mutants | Cellular (p-RET) | 2.69 - 108[4] | Ba/F3 |

| SRC | Biochemical | Potent Inhibition (Specific IC50 not available)[2] | - |

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in multiple in vivo models, including cell-derived xenografts (CDX) and patient-derived xenografts (PDX).[2][3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Tumor Type | RET Alteration | Dosing | Outcome |

| CDX | - | KIF5B-RET | 5 mg/kg[5] | Marked anti-tumor efficacy[2] |

| PDX | - | RET-driven | Not specified | Marked anti-tumor efficacy[2] |

| CDX | - | RET G810R | Not specified | Demonstrated anti-tumor activity[3] |

Specific Tumor Growth Inhibition (TGI) percentages are not publicly available.

Clinical Data: The SWORD-1 Trial

This compound was evaluated in a Phase 1/2 clinical trial designated SWORD-1 (NCT04161391) in patients with advanced solid tumors harboring RET fusions or mutations. The trial was terminated in May 2023.[6] The following data represents initial findings from the dose-escalation portion of the study.

Patient Population and Dosing

A total of 21 patients with RET-altered NSCLC or MTC were treated with this compound at doses ranging from 10 mg to 30 mg once daily (QD).[7]

Preliminary Efficacy

Initial results showed signs of clinical activity in both TKI-naïve and TKI-pretreated patients.[7][8]

Table 3: Initial Efficacy Results from the SWORD-1 Trial

| Patient Population | Number of Patients | Outcome |

| RET TKI-naïve | 5 | 4 patients showed tumor regressions of -42%, -37%, -23%, and -3%. Two of these achieved a confirmed partial response (at 30 mg QD) with durations of 5.6 and 5.8+ months.[7][8] |

| RET TKI-pretreated | 9 | 3 patients had tumor regressions of -44%, -27%, and -17%.[7] |

Safety and Tolerability

This compound was generally well-tolerated in the initial phase of the study. The most common treatment-emergent adverse event was Grade 1 or 2 dizziness. At the time of the data release, the maximum tolerated dose (MTD) had not been determined.[7]

Potential Mechanisms of Resistance

While this compound was designed to overcome resistance to other RET inhibitors, particularly those with solvent front mutations, in-silico modeling has suggested potential mechanisms of resistance to this compound itself.

-

Gatekeeper Mutations: Bulky mutations at the V804 residue of RET may sterically hinder the binding of this compound.[4][9]

-

Other Kinase Domain Mutations: Mutations in the beta-7 strand region (L881F) and the xDFG motif (S891L) are also predicted to impair this compound docking.[4][9]

Experimental Protocols

The following sections describe the general methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified kinases.

-

Methodology:

-

Recombinant human RET and SRC kinases are incubated with varying concentrations of this compound in a kinase reaction buffer containing a suitable substrate (e.g., a generic peptide substrate) and ATP.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability/Proliferation Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cancer cells harboring specific RET alterations (e.g., Ba/F3 cells engineered to express KIF5B-RET) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To investigate the effect of this compound on the phosphorylation status of RET, SRC, and their downstream signaling effectors.

-

Methodology:

-

Cancer cells are treated with this compound at various concentrations and for different time points.

-

Total cellular proteins are extracted using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of RET, SRC, and downstream proteins (e.g., ERK, AKT).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells (CDX) or fragments of a patient's tumor (PDX) that harbor RET alterations.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured periodically using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

-

The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group, often expressed as tumor growth inhibition (TGI).

-

Visualizations

Signaling Pathways

Caption: Simplified RET and SRC signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Caption: A representative workflow for Western Blot analysis of signaling pathway inhibition.

Conclusion

This compound is a potent dual inhibitor of RET and SRC kinases that has demonstrated promising preclinical activity against a range of RET-driven cancer models, including those with resistance mutations to other RET inhibitors. The dual targeting strategy holds therapeutic potential for overcoming resistance mediated by SRC-activated bypass pathways. While the clinical development of this compound has been discontinued, the data generated from its preclinical and early clinical evaluation provides a valuable foundation for the future development of next-generation TKIs and combination therapies for RET-driven cancers. Further investigation into the mechanisms of resistance to dual RET/SRC inhibition will be crucial for the design of more effective and durable treatment strategies for this patient population.

References

- 1. boehringer-ingelheim.com [boehringer-ingelheim.com]

- 2. medkoo.com [medkoo.com]

- 3. 1stoncology.com [1stoncology.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. News - this compound (TPX-0046) - LARVOL VERI [veri.larvol.com]

- 7. Turning Point Therapeutics Announces Initial Clinical Data From Phase 1/2 SWORD-1 Study of RET Inhibitor TPX-0046 - BioSpace [biospace.com]

- 8. Non Small Cell Lung Cancer - TPX-0046 - RET mutation - LARVOL VERI [veri.larvol.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Enbezotinib: A Technical Guide to a Novel Dual RET/SRC Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enbezotinib (TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor targeting both the Rearranged during Transfection (RET) proto-oncogene and the SRC family of kinases.[1][2][3] Developed for the treatment of cancers driven by RET alterations, including fusions and mutations, its dual-inhibitor mechanism aims to provide a robust anti-tumor response and overcome potential resistance mechanisms.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, intended for professionals in the field of oncology research and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex macrocyclic small molecule. Its unique three-dimensional structure is designed to bind with high affinity to the kinase domains of its targets.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxa-8,14,19,23,24,26-hexazahexacyclo[22.3.1.0³,⁷.0⁸,²⁷.0¹⁰,¹⁵.0²¹,²⁵]octacosa-1(28),10(15),11,13,21(25),22,26-heptaen-20-one | [4] |

| Synonyms | TPX-0046 | |

| CAS Number | 2359649-81-1 (RSS-isomer) | |

| Molecular Formula | C₂₁H₂₁FN₆O₃ | [1] |

| Molecular Weight | 424.43 g/mol | [1] |

| SMILES | C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@H]5CCC[C@H]5N4CC6=C(O1)N=CC(=C6)F | [1] |

| Solubility | DMSO: 100 mg/mL (235.61 mM; with ultrasonic and warming to 80°C) | [5] |

| Appearance | White to off-white solid | [5] |

Note: The detailed chemical synthesis protocol for this compound is proprietary and not publicly available.

Mechanism of Action and Signaling Pathways

This compound functions as a dual inhibitor of RET and SRC tyrosine kinases.[1][3] Aberrant RET activation, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[6] This leads to the constitutive activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[7]

SRC kinases are non-receptor tyrosine kinases that are often upregulated in tumor cells and play a crucial role in tumor progression, invasion, and angiogenesis.[2][3] Furthermore, SRC signaling has been implicated in the development of resistance to targeted therapies, including RET inhibitors.[2][3]

By simultaneously inhibiting both RET and SRC, this compound aims to achieve a more comprehensive blockade of oncogenic signaling and potentially overcome or delay the onset of treatment resistance.

Diagram: Simplified RET and SRC Signaling Pathways and Inhibition by this compound

Caption: this compound inhibits RET and SRC, blocking downstream signaling pathways.

Preclinical Pharmacology

In Vitro Studies

This compound has demonstrated potent inhibitory activity against wild-type and various mutated forms of RET in both enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC₅₀ (nM) | Cell Line | Source(s) |

| Enzymatic Assay | Wild-Type RET | 0.26 | - | [8] |

| Cell-Based Assay | Wild-Type RET Phosphorylation | 21.9 | Ba/F3 | [8] |

| Cell-Based Assay | RET Mutants (15 variants) | 2.69 - 108 | Ba/F3 | [8] |

| Cell Proliferation Assay | KIF5B-RET | ~1 | Ba/F3 | |

| Cell Proliferation Assay | RET G810R (Solvent Front Mutation) | 17 | Ba/F3 | [4] |

This compound is also reported to be selective for RET over a panel of 217 other kinases, though it does inhibit 39 tyrosine kinases by more than 50% at a concentration of 26 nM.[8]

In Vivo Studies

In vivo studies using xenograft models have shown that this compound leads to significant anti-tumor efficacy.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosage | Outcome | Source(s) |

| Mouse Xenograft | Ba/F3 KIF5B-RET | 5 mg/kg | Marked anti-tumor efficacy | [4] |

| Mouse Xenograft | RET-driven cancer cell-derived and patient-derived models | 2-5 mg/kg (twice daily for 27 days) | Decreased tumor size | [5] |

Experimental Protocols

The following are generalized protocols representative of the methodologies used to evaluate this compound.

Ba/F3 Cell Proliferation Assay

This assay is used to determine the concentration of an inhibitor required to prevent the proliferation of engineered Ba/F3 cells that are dependent on a specific kinase for survival and growth.

Diagram: Ba/F3 Cell Proliferation Assay Workflow

Caption: Workflow for determining the IC₅₀ of this compound in Ba/F3 cells.

Methodology:

-

Cell Culture: Ba/F3 cells engineered to express a specific RET fusion or mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.

-

IL-3 Withdrawal: Prior to the assay, cells are washed to remove IL-3, making their survival dependent on the expressed RET kinase.

-

Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

-

Compound Addition: this compound is serially diluted and added to the wells.

-

Incubation: The plates are incubated for approximately 72 hours.

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® which measures ATP levels, is added to each well.

-

Data Acquisition: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.

-

Analysis: The data is normalized to controls, and the half-maximal inhibitory concentration (IC₅₀) is calculated.

Cell-Derived Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism.

Methodology:

-

Cell Preparation: Human cancer cells harboring a RET alteration (e.g., KIF5B-RET) are cultured and harvested.

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.

-

Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of the mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Once tumors are established, the mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The general health and body weight of the mice are also monitored.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis.

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT04161391) for adult subjects with advanced or metastatic solid tumors harboring oncogenic RET fusions or mutations.[9] The study aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of this compound.[10] Preliminary results have shown encouraging anti-tumor activity, including objective responses in both RET TKI-naïve and pre-treated patients, with a generally tolerable safety profile.[11] However, the clinical development of this compound has been discontinued.[2]

Conclusion

This compound is a novel, potent dual inhibitor of RET and SRC kinases with demonstrated preclinical anti-tumor activity in RET-driven cancer models. Its unique macrocyclic structure and dual mechanism of action provided a strong rationale for its clinical investigation. The data presented in this guide underscore the scientific foundation for the development of this compound as a potential therapeutic agent for RET-altered cancers. While its clinical development has been discontinued, the insights gained from its study contribute to the broader understanding of targeting RET-driven malignancies.

References

- 1. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 5. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 6. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C21H21FN6O3 | CID 146662764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

The Developmental Trajectory of Enbezotinib (TPX-0046): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enbezotinib (TPX-0046) is an investigational, orally bioavailable, small-molecule inhibitor designed to target rearranged during transfection (RET) and SRC family kinases. Developed by Turning Point Therapeutics, this compound emerged as a potential therapeutic option for patients with RET-altered cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). A key aspect of its design was to overcome acquired resistance to first-generation RET inhibitors, particularly mutations in the solvent front region of the RET kinase domain. This guide provides an in-depth technical summary of the development history of this compound, encompassing its mechanism of action, preclinical evaluation, and clinical trial findings.

Mechanism of Action: Dual RET and SRC Inhibition

This compound was designed as a potent, ATP-competitive, type I inhibitor of both RET and SRC kinases.[1] The rationale for this dual-targeting approach stems from the understanding of resistance mechanisms to RET-targeted therapies. While RET fusions and mutations are the primary oncogenic drivers in certain cancers, SRC signaling can act as a bypass pathway, contributing to acquired resistance.[1][2] By simultaneously inhibiting both RET and SRC, this compound aimed to provide a more durable clinical response.

The RET Signaling Pathway and this compound's Role

The RET proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand-coreceptor complex, dimerizes and autophosphorylates, activating downstream signaling cascades.[3][4] Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] In cancer, chromosomal rearrangements (e.g., KIF5B-RET, CCDC6-RET) or activating mutations lead to constitutive, ligand-independent activation of the RET kinase, driving tumorigenesis.[6][7] this compound binds to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.

RET Signaling Pathway

Caption: this compound inhibits RET receptor phosphorylation.

The SRC Signaling Pathway and its Interplay with RET

SRC is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[2][8] Aberrant SRC activation is a common feature in many cancers and can be a mechanism of resistance to targeted therapies.[2][6] Crosstalk between RET and SRC signaling has been reported, suggesting that SRC activation can contribute to RET-driven oncogenesis and mediate resistance to RET inhibitors.[1] this compound's inhibition of SRC was intended to abrogate this potential resistance mechanism.

SRC Signaling Pathway

Caption: this compound inhibits SRC kinase activity.

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity. These studies were crucial in establishing the rationale for its clinical development.

In Vitro Studies

Experimental Protocols:

-

Enzymatic Assays: The inhibitory activity of this compound against wild-type and mutant RET kinases was determined using biochemical assays. These assays typically involve incubating the purified kinase domain with a substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured to determine the IC50 value.

-

Cell-Based Assays:

-

Cell Lines: Murine pro-B Ba/F3 cells, which are dependent on interleukin-3 (IL-3) for survival, were engineered to express various human RET fusions (e.g., KIF5B-RET, CCDC6-RET) or mutations.[9][10][11] In these engineered cells, survival and proliferation become IL-3 independent and instead rely on the activity of the expressed RET oncoprotein.[11]

-

Viability Assays: The potency of this compound in inhibiting the proliferation of these RET-dependent Ba/F3 cells was assessed using cell viability assays, such as those based on the measurement of ATP (e.g., CellTiter-Glo).[9] Cells were treated with a range of this compound concentrations, and cell viability was measured after a defined incubation period to calculate the IC50.[9]

-

Western Blotting: To confirm the mechanism of action, western blot analysis was used to assess the phosphorylation status of RET and its downstream signaling proteins (e.g., ERK, AKT) in this compound-treated cells.

-

Quantitative Data:

This compound demonstrated potent inhibition of wild-type RET and various RET mutants, including those conferring resistance to other RET inhibitors.

| Target | IC50 (nM) |

| Wild-Type RET (enzymatic) | 0.26 |

| Wild-Type RET (cellular) | 21.9 |

| RET G810R (solvent front mutant) | Potent Inhibition |

| RET G810S (solvent front mutant) | Potent Inhibition |

| RET G810C (solvent front mutant) | Potent Inhibition |

| Other RET mutants | 2.69 - 108 |

Data compiled from publicly available information.[12]

In Vivo Studies

Experimental Protocols:

-

Cell-Line Derived Xenograft (CDX) Models:

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.

-

Procedure: Ba/F3 cells expressing KIF5B-RET or patient-derived cancer cells were subcutaneously implanted into the mice.[13][14]

-

Treatment: Once tumors reached a specified size, mice were treated with this compound or a vehicle control, typically via oral gavage.

-

Endpoints: Tumor volume was measured regularly to assess anti-tumor efficacy. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., western blotting to assess target inhibition).

-

-

Patient-Derived Xenograft (PDX) Models:

-

Procedure: Tumor fragments from patients with RET-altered cancers were implanted into immunocompromised mice.[13]

-

Treatment and Endpoints: Similar to CDX models, once tumors were established, mice were treated with this compound, and tumor growth was monitored.

-

Experimental Workflow for Preclinical In Vivo Studies

Caption: Workflow for in vivo xenograft studies.

Results:

In vivo studies demonstrated that this compound led to significant tumor growth inhibition and, in some cases, tumor regression in both CDX and PDX models of RET-driven cancers, including those harboring solvent front mutations.

Clinical Development: The SWORD-1 Trial

This compound advanced into clinical development with the initiation of the Phase 1/2 SWORD-1 trial (NCT04161391).

Study Design

The SWORD-1 trial was a multicenter, open-label, first-in-human study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in adult patients with advanced solid tumors harboring RET alterations.

The study consisted of two parts:

-

Phase 1: A dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).

-

Phase 2: A dose-expansion phase to further evaluate the safety and efficacy of this compound at the RP2D in specific patient cohorts.

Key Eligibility Criteria:

-

Adults with locally advanced or metastatic solid tumors with a documented RET gene alteration (fusion or mutation).

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

-

Measurable disease per RECIST v1.1.

Clinical Trial Results

Initial data from the SWORD-1 trial showed encouraging signs of clinical activity.

Efficacy Data (Initial Readout):

| Patient Population | Number of Patients | Tumor Regression | Confirmed Partial Responses (PR) | Duration of Response (months) |

| RET TKI-naïve | 5 | 4 of 5 patients | 2 (at 30 mg QD) | 5.6 and 5.8+ |

| Pretreated with RET TKI | 9 | 3 of 9 patients | - | - |

Data is based on an early readout of the trial and may not represent the final results.[15]

Safety and Tolerability:

The initial safety profile of this compound was reported to be generally well-tolerated.

Discontinuation of Development

-

Strategic business decisions following a company acquisition or pipeline reprioritization.

-

Emerging safety signals that become apparent with a larger patient population and longer follow-up.

-

A therapeutic window that is not sufficiently wide, meaning the dose required for efficacy is too close to the dose that causes unacceptable toxicity.

-

Lack of sufficient efficacy to compete with existing or emerging therapies.

Conclusion

This compound (TPX-0046) represented a rational approach to targeting RET-driven cancers, with a dual-inhibitor design aimed at overcoming known resistance mechanisms. Preclinical studies demonstrated its potent activity against wild-type and mutant RET, including clinically relevant solvent front mutations. The initial clinical data from the SWORD-1 trial were promising. However, the subsequent discontinuation of its development highlights the inherent challenges and complexities of oncology drug development. The story of this compound underscores the importance of a comprehensive understanding of both on-target and off-target effects, the competitive landscape, and strategic considerations in bringing a new cancer therapy to patients. The data generated from the this compound program, nevertheless, contributes valuable insights into the targeting of RET-driven malignancies and the ongoing efforts to overcome therapeutic resistance.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCDC6-RET fusion protein regulates Ras/MAPK signaling through the fusion- GRB2-SHC1 signal niche - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KIF5B-RET Oncoprotein Signals Through A Multi-Kinase Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. goldbio.com [goldbio.com]

- 13. Preclinical Modeling of KIF5B-RET Fusion Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Non Small Cell Lung Cancer - TPX-0046 - RET mutation - LARVOL VERI [veri.larvol.com]

In Silico Modeling of Enbezotinib Binding: A Technical Guide for Drug Development Professionals

Abstract